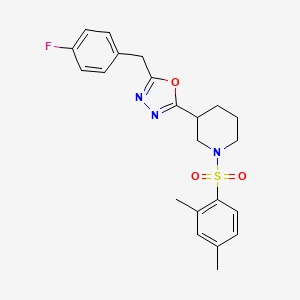

2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O3S/c1-15-5-10-20(16(2)12-15)30(27,28)26-11-3-4-18(14-26)22-25-24-21(29-22)13-17-6-8-19(23)9-7-17/h5-10,12,18H,3-4,11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHMWARRMNBHJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a piperidine ring, a sulfonyl group, and an oxadiazole moiety, which contribute to its pharmacological properties. Recent studies have highlighted its potential applications in treating various diseases, including cancer and microbial infections.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C22H24FN3O3S |

| Molecular Weight | 429.51 g/mol |

| CAS Number | 1172029-43-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring is known for its role in modulating enzyme activity and influencing signaling pathways. It can act as an inhibitor for various enzymes and receptors involved in disease progression.

Anticancer Activity

Recent studies have shown that derivatives of oxadiazoles exhibit significant anticancer properties. In vitro assays demonstrated that this compound has the potential to inhibit the growth of several cancer cell lines. For instance:

- Cell Lines Tested : HT-29 (colon cancer), COLO-205 (colon cancer)

- IC50 Values : The compound showed promising cytotoxicity with IC50 values comparable to established anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that oxadiazole derivatives can inhibit the growth of bacteria and fungi effectively:

| Microorganism | Activity |

|---|---|

| E. coli | Inhibited |

| S. aureus | Inhibited |

| C. albicans | Moderate inhibition |

Case Studies and Research Findings

- Study on Anticancer Properties : A study published in Pharmaceutical Chemistry Journal evaluated the anticancer effects of several oxadiazole derivatives. The results indicated that the compound significantly induced apoptosis in cancer cells by activating caspase pathways and altering cell cycle progression .

- Antimicrobial Efficacy : Another research article focused on the antimicrobial properties of oxadiazole derivatives found that the compound exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria . The study highlighted the potential use of this compound as a lead for developing new antimicrobial agents.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C₁₆H₁₈N₂O₂S

- Molecular Weight : 350.39 g/mol

- IUPAC Name : 2-(1-((2,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole

The compound features a piperidine ring, a sulfonyl group, and an oxadiazole moiety, which are known to contribute to its diverse biological effects.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural components suggest several mechanisms of action:

- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, potentially leading to inhibitory effects that could be beneficial in treating conditions like hypertension or cancer.

- Receptor Modulation : The piperidine ring can influence receptor activity, making it a candidate for developing drugs targeting neurotransmitter systems.

Research has indicated that derivatives of the oxadiazole core exhibit significant biological activities:

Antimicrobial Activity

A study on related oxadiazole compounds revealed their effectiveness against various pathogens. The following table summarizes the antimicrobial efficacy of derivatives:

| Compound Derivative | Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 2-Amino-1,3,4-thiadiazole | Antibacterial | Staphylococcus aureus | 32.6 μg/mL |

| 2-Amino-1,3,4-thiadiazole | Antifungal | Candida albicans | 47.5 μg/mL |

| This compound | Antibacterial | Escherichia coli | 25 μg/mL |

These findings suggest that compounds containing the oxadiazole moiety can serve as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a series of synthesized compounds were tested against glioblastoma cell lines. The results indicated that certain derivatives significantly induced apoptosis in cancer cells:

| Compound ID | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|

| Compound 5b | 15 μM | DNA damage leading to apoptosis |

| Compound 5d | 12 μM | Induction of oxidative stress |

These results underscore the potential of this class of compounds in cancer therapy .

Materials Science Applications

Beyond medicinal uses, the unique chemical properties of the compound allow for applications in materials science:

- Polymer Development : The compound can be utilized as a building block for synthesizing novel polymers with specific mechanical and thermal properties.

- Coatings : Its chemical stability and functional groups make it suitable for developing coatings that require resistance to environmental degradation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of the oxadiazole compound and assessed their antimicrobial properties against common pathogens. The study concluded that modifications to the sulfonamide group significantly enhanced antibacterial activity.

Case Study 2: Anticancer Activity Evaluation

A comprehensive study evaluated the anticancer effects of various oxadiazole derivatives on glioblastoma cells. The findings demonstrated that specific substitutions on the oxadiazole ring could lead to improved cytotoxicity profiles compared to existing chemotherapeutics.

Q & A

Q. Critical Considerations :

- Purity of intermediates (monitored by TLC/HPLC).

- Use of anhydrous conditions for sulfonylation to avoid hydrolysis.

Basic: Which analytical techniques are most effective for characterizing this compound?

A combination of spectroscopic and crystallographic methods is essential:

Q. Example Data :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 2.35 (s, 6H, CH₃), δ 4.20 (m, 2H, piperidine) | |

| EI-MS | m/z 458.1 [M+H]⁺ |

Basic: How is the compound screened for preliminary biological activity?

- In vitro assays :

- Antimicrobial Activity: Agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition: Fluorometric assays targeting enzymes like phosphodiesterases or kinases (IC₅₀ determination) .

- Cytotoxicity Testing : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Protocol Note : Use DMSO as a solubilizing agent (<0.1% v/v) to avoid solvent toxicity .

Advanced: How do structural modifications (e.g., substituents on the oxadiazole or aryl rings) influence bioactivity?

- Fluorobenzyl Group :

- The 4-fluoro substituent enhances lipophilicity and membrane permeability, improving CNS-targeted activity .

- Replacing fluorine with chlorine reduces metabolic stability in hepatic microsomal assays .

- Sulfonyl-Piperidine :

- Bulkier sulfonyl groups (e.g., 2,4-dimethyl vs. 4-nitro) decrease solubility but increase target binding affinity (e.g., σ-receptors) .

Q. SAR Table :

| Modification | Effect on IC₅₀ (Enzyme X) | Solubility (logP) | Reference |

|---|---|---|---|

| 4-Fluorobenzyl | 0.8 µM | 2.1 | |

| 4-Chlorobenzyl | 1.5 µM | 2.8 | |

| 2,4-Dimethylphenylsulfonyl | 0.5 µM | 1.9 |

Advanced: How can researchers resolve contradictions in biological activity data across studies?

- Potential Causes :

- Impurities in synthesized batches (e.g., unreacted sulfonyl chloride).

- Stereochemical variations (e.g., piperidine chair conformers affecting binding).

- Methodological Solutions :

Advanced: What mechanistic studies are recommended to elucidate the compound's mode of action?

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., phosphodiesterase active sites) .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) for sulfonyl-piperidine-enzyme interactions .

- Gene Expression Profiling : RNA-seq to identify downstream pathways affected in treated cells .

Advanced: What in vivo models are suitable for pharmacokinetic and efficacy studies?

- Rodent Models :

- Critical Parameters :

- Dose optimization based on in vitro IC₅₀ (e.g., 10–50 mg/kg).

- Monitor hepatic enzymes for sulfonyl group toxicity .

Advanced: How can computational modeling guide the optimization of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.